CHIR-99021

Catalog No.
S548968
CAS No.
252917-06-9
M.F
C22H18Cl2N8
M. Wt
465.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CHIR-99021

CAS Number

252917-06-9

Product Name

CHIR-99021

IUPAC Name

6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile

Molecular Formula

C22H18Cl2N8

Molecular Weight

465.3 g/mol

InChI

InChI=1S/C22H18Cl2N8/c1-13-10-29-21(31-13)17-12-30-22(32-20(17)16-4-3-15(23)8-18(16)24)27-7-6-26-19-5-2-14(9-25)11-28-19/h2-5,8,10-12H,6-7H2,1H3,(H,26,28)(H,29,31)(H,27,30,32)

InChI Key

AQGNHMOJWBZFQQ-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

CHIR-911; CHIR911; CHIR 911; CT-99021; CT99021; CT 99021; CHIR-73911; CHIR73911; CHIR 73911; GSK 3 inhibitor XVI; GSK 3IXV; CHIR99021; CHIR 99021;

Canonical SMILES

CC1=CN=C(N1)C2=CN=C(N=C2C3=C(C=C(C=C3)Cl)Cl)NCCNC4=NC=C(C=C4)C#N

Description

The exact mass of the compound 6-((2-((4-(2,4-Dichlorophenyl)-5-(4-methyl-1H-imidazol-2-yl)pyrimidin-2-yl)amino)ethyl)amino)nicotinonitrile is 464.10315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of aminopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The molecule contains an imidazole ring, a common structural feature found in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Inhibition of specific kinases can be a target for cancer and other diseases .
  • Medicinal Chemistry: The presence of the nitrile group and the overall structure suggest potential for medicinal chemistry exploration. Medicinal chemists modify existing molecules to improve their potency, selectivity, and other drug-like properties .

CHIR-99021, also known as 6-[[2-[[4-(2,4-Dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)-2-pyrimidinyl]amino]ethyl]amino]-3-pyridinecarbonitrile, is a potent and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3). It has an empirical formula of C22H18Cl2N8 and a molecular weight of 465.34 g/mol. This compound is notable for its role as an activator of the Wnt signaling pathway, exhibiting over 500-fold selectivity for GSK-3 over closely related kinases and more than 800-fold selectivity against numerous other enzymes and receptors .

CHIR-99021 primarily functions by inhibiting GSK-3α and GSK-3β, with IC50 values of approximately 10 nM and 6.7 nM, respectively . The inhibition of GSK-3 prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm. This accumulation allows β-catenin to translocate into the nucleus, where it interacts with transcription factors to regulate target gene expression involved in cell proliferation and survival .

The biological activity of CHIR-99021 extends to various applications in stem cell biology. It has been shown to enhance the self-renewal of mouse and human embryonic stem cells when used in combination with other compounds such as PD 0325901. Additionally, it promotes the differentiation of human pluripotent stem cells into cardiomyocytes and aids in the generation of brain organoids from induced pluripotent stem cells . Notably, CHIR-99021 has been implicated in enriching glioma stem-like cells, which exhibit enhanced proliferation and migration capabilities .

CHIR-99021 is utilized extensively in research focused on stem cell biology and regenerative medicine. Its applications include:

  • Induced Pluripotent Stem Cell Generation: Facilitates the reprogramming of somatic cells into induced pluripotent stem cells when combined with specific transcription factors.
  • Cardiomyocyte Differentiation: Enhances the differentiation of pluripotent stem cells into functional heart cells.
  • Brain Organoid Formation: Used in protocols for generating complex brain structures from human induced pluripotent stem cells.
  • Cancer Research: Investigated for its role in enhancing properties of glioma stem-like cells, potentially aiding in understanding therapeutic resistance .

Studies have shown that CHIR-99021 interacts significantly with various signaling pathways beyond GSK-3 inhibition. For instance, it enhances the nuclear localization of β-catenin in mesenchymal stem cells, leading to increased expression of lineage-specific markers associated with neuronal and cardiac differentiation . Additionally, it modulates the PI3K/AKT signaling pathway, contributing to enhanced cellular responses in various experimental models .

Several compounds exhibit similar mechanisms or targets as CHIR-99021. Here are a few notable examples:

Compound NameTargetIC50 (nM)Unique Features
LithiumGSK-3VariesNaturally occurring; used for bipolar disorder treatment.
TideglusibGSK-3~1000Irreversible inhibitor; less selective than CHIR-99021.
SB216763GSK-3~200Selective for GSK-3β; used primarily in cell signaling studies.
AR-A014418GSK-3~50Selective inhibitor; used in cancer research.

CHIR-99021 stands out due to its high selectivity for GSK-3α and GSK-3β compared to these other compounds, making it particularly valuable for studies requiring precise modulation of Wnt signaling pathways without significant off-target effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

464.1031480 g/mol

Monoisotopic Mass

464.1031480 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

234CMT4GK4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (95.12%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

252917-06-9

Wikipedia

CHIR99021

Dates

Modify: 2023-08-15
1: Wu Y, Liu F, Liu Y, Liu X, Ai Z, Guo Z, Zhang Y. GSK3 inhibitors CHIR99021 and 6-bromoindirubin-3'-oxime inhibit microRNA maturation in mouse embryonic stem cells. Sci Rep. 2015 Mar 2;5:8666. doi: 10.1038/srep08666. PubMed PMID: 25727520; PubMed Central PMCID: PMC4345320.
2: Bock AS, Leigh ND, Bryda EC. Effect of Gsk3 inhibitor CHIR99021 on aneuploidy levels in rat embryonic stem cells. In Vitro Cell Dev Biol Anim. 2014 Jun;50(6):572-9. doi: 10.1007/s11626-014-9734-5. Epub 2014 Feb 12. PubMed PMID: 24519175; PubMed Central PMCID: PMC4062835.
3: Li C, Zhang S, Lu Y, Zhang Y, Wang E, Cui Z. The roles of Notch3 on the cell proliferation and apoptosis induced by CHIR99021 in NSCLC cell lines: a functional link between Wnt and Notch signaling pathways. PLoS One. 2013 Dec 18;8(12):e84659. doi: 10.1371/journal.pone.0084659. eCollection 2013. PubMed PMID: 24367688; PubMed Central PMCID: PMC3867546.
4: Wu Y, Ai Z, Yao K, Cao L, Du J, Shi X, Guo Z, Zhang Y. CHIR99021 promotes self-renewal of mouse embryonic stem cells by modulation of protein-encoding gene and long intergenic non-coding RNA expression. Exp Cell Res. 2013 Oct 15;319(17):2684-99. doi: 10.1016/j.yexcr.2013.08.027. Epub 2013 Sep 7. PubMed PMID: 24021571.
5: Petkov S, Hyttel P, Niemann H. The small molecule inhibitors PD0325091 and CHIR99021 reduce expression of pluripotency-related genes in putative porcine induced pluripotent stem cells. Cell Reprogram. 2014 Aug;16(4):235-40. doi: 10.1089/cell.2014.0010. Epub 2014 Jun 24. PubMed PMID: 24960205.
6: Ai Z, Shao J, Wu Y, Yu M, Du J, Shi X, Shi X, Zhang Y, Guo Z. CHIR99021 enhances Klf4 Expression through β-Catenin Signaling and miR-7a Regulation in J1 Mouse Embryonic Stem Cells. PLoS One. 2016 Mar 3;11(3):e0150936. doi: 10.1371/journal.pone.0150936. eCollection 2016. PubMed PMID: 26938105; PubMed Central PMCID: PMC4777400.
7: Yin X, Farin HF, van Es JH, Clevers H, Langer R, Karp JM. Niche-independent high-purity cultures of Lgr5+ intestinal stem cells and their progeny. Nat Methods. 2014 Jan;11(1):106-12. doi: 10.1038/nmeth.2737. Epub 2013 Dec 1. PubMed PMID: 24292484; PubMed Central PMCID: PMC3951815.
8: Ye S, Tan L, Yang R, Fang B, Qu S, Schulze EN, Song H, Ying Q, Li P. Pleiotropy of glycogen synthase kinase-3 inhibition by CHIR99021 promotes self-renewal of embryonic stem cells from refractory mouse strains. PLoS One. 2012;7(4):e35892. doi: 10.1371/journal.pone.0035892. Epub 2012 Apr 23. PubMed PMID: 22540008; PubMed Central PMCID: PMC3335080.
9: Wang X, Wei L, Cramer JM, Leibowitz BJ, Judge C, Epperly M, Greenberger J, Wang F, Li L, Stelzner MG, Dunn JC, Martin MG, Lagasse E, Zhang L, Yu J. Pharmacologically blocking p53-dependent apoptosis protects intestinal stem cells and mice from radiation. Sci Rep. 2015 Apr 10;5:8566. doi: 10.1038/srep08566. PubMed PMID: 25858503; PubMed Central PMCID: PMC4392360.
10: Lam AQ, Freedman BS, Morizane R, Lerou PH, Valerius MT, Bonventre JV. Rapid and efficient differentiation of human pluripotent stem cells into intermediate mesoderm that forms tubules expressing kidney proximal tubular markers. J Am Soc Nephrol. 2014 Jun;25(6):1211-25. doi: 10.1681/ASN.2013080831. Epub 2013 Dec 19. PubMed PMID: 24357672; PubMed Central PMCID: PMC4033376.
11: Qin H, Hejna M, Liu Y, Percharde M, Wossidlo M, Blouin L, Durruthy-Durruthy J, Wong P, Qi Z, Yu J, Qi LS, Sebastiano V, Song JS, Ramalho-Santos M. YAP Induces Human Naive Pluripotency. Cell Rep. 2016 Mar 15;14(10):2301-12. doi: 10.1016/j.celrep.2016.02.036. Epub 2016 Mar 3. PubMed PMID: 26947063; PubMed Central PMCID: PMC4807727.
12: Fu Y, Huang C, Xu X, Gu H, Ye Y, Jiang C, Qiu Z, Xie X. Direct reprogramming of mouse fibroblasts into cardiomyocytes with chemical cocktails. Cell Res. 2015 Sep;25(9):1013-24. doi: 10.1038/cr.2015.99. Epub 2015 Aug 21. PubMed PMID: 26292833; PubMed Central PMCID: PMC4559819.
13: Ninomiya H, Mizuno K, Terada R, Miura T, Ohnuma K, Takahashi S, Asashima M, Michiue T. Improved efficiency of definitive endoderm induction from human induced pluripotent stem cells in feeder and serum-free culture system. In Vitro Cell Dev Biol Anim. 2015 Jan;51(1):1-8. doi: 10.1007/s11626-014-9801-y. Epub 2014 Aug 15. PubMed PMID: 25124871.
14: Cheng T, Zhai K, Chang Y, Yao G, He J, Wang F, Kong H, Xin H, Wang H, Jin M, Gong B, Gu L, Yang Z, Wu Y, Ji G, Sun Y. CHIR99021 combined with retinoic acid promotes the differentiation of primordial germ cells from human embryonic stem cells. Oncotarget. 2017 Jan 31;8(5):7814-7826. doi: 10.18632/oncotarget.13958. PubMed PMID: 27999196; PubMed Central PMCID: PMC5352363.
15: Cheng L, Hu W, Qiu B, Zhao J, Yu Y, Guan W, Wang M, Yang W, Pei G. Generation of neural progenitor cells by chemical cocktails and hypoxia. Cell Res. 2014 Jun;24(6):665-79. doi: 10.1038/cr.2014.32. Epub 2014 Mar 18. Erratum in: Cell Res. 2015 May;25(5):645-6. PubMed PMID: 24638034; PubMed Central PMCID: PMC4042166.
16: Besing RC, Paul JR, Hablitz LM, Rogers CO, Johnson RL, Young ME, Gamble KL. Circadian rhythmicity of active GSK3 isoforms modulates molecular clock gene rhythms in the suprachiasmatic nucleus. J Biol Rhythms. 2015 Apr;30(2):155-60. doi: 10.1177/0748730415573167. Epub 2015 Feb 27. PubMed PMID: 25724980; PubMed Central PMCID: PMC4586074.
17: Roccio M, Hahnewald S, Perny M, Senn P. Cell cycle reactivation of cochlear progenitor cells in neonatal FUCCI mice by a GSK3 small molecule inhibitor. Sci Rep. 2015 Dec 8;5:17886. doi: 10.1038/srep17886. PubMed PMID: 26643939; PubMed Central PMCID: PMC4672274.
18: van den Berg CW, Elliott DA, Braam SR, Mummery CL, Davis RP. Differentiation of Human Pluripotent Stem Cells to Cardiomyocytes Under Defined Conditions. Methods Mol Biol. 2016;1353:163-80. doi: 10.1007/7651_2014_178. PubMed PMID: 25626427.
19: Briolotti P, Chaloin L, Balaguer P, Da Silva F, Tománková V, Pascussi JM, Duret C, Fabre JM, Ramos J, Klieber S, Maurel P, Daujat-Chavanieu M, Gerbal-Chaloin S. Analysis of Glycogen Synthase Kinase Inhibitors That Regulate Cytochrome P450 Expression in Primary Human Hepatocytes by Activation of β-Catenin, Aryl Hydrocarbon Receptor and Pregnane X Receptor Signaling. Toxicol Sci. 2015 Nov;148(1):261-75. doi: 10.1093/toxsci/kfv177. Epub 2015 Aug 10. PubMed PMID: 26259606.
20: Preston GC, Sinclair LV, Kaskar A, Hukelmann JL, Navarro MN, Ferrero I, MacDonald HR, Cowling VH, Cantrell DA. Single cell tuning of Myc expression by antigen receptor signal strength and interleukin-2 in T lymphocytes. EMBO J. 2015 Aug 4;34(15):2008-24. doi: 10.15252/embj.201490252. Epub 2015 Jul 1. PubMed PMID: 26136212; PubMed Central PMCID: PMC4551349.

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